D-Arginine hydrochloride

Catalog No.
S661188
CAS No.
627-75-8
M.F
C8H16N2O4S2
M. Wt
174,2*36,5 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arginine hydrochloride

CAS Number

627-75-8

Product Name

D-Arginine hydrochloride

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Molecular Formula

C8H16N2O4S2

Molecular Weight

174,2*36,5 g/mole

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1

InChI Key

ZTVZLYBCZNMWCF-WDSKDSINSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Synonyms

L-Homocystine;626-72-2;(2S,2'S)-4,4'-Disulfanediylbis(2-aminobutanoicacid);ZTVZLYBCZNMWCF-WDSKDSINSA-N;(2S)-2-amino-4-{[(3S)-3-amino-3-carboxypropyl]disulfanyl}butanoicacid;L-4,4'-Dithiobis(2-aminobutanoicacid);H-HoCys-OH;AC1L97MK;Butanoicacid,4,4'-dithiobis[2-amino-,[S-(R*,R*)]-;H6010_SIGMA;SCHEMBL385397;UNII-804AS222UE;53540_FLUKA;CTK3I9773;MolPort-003-936-030;804AS222UE;ZINC1529294;ANW-63316;KM0647;MFCD00020391;AKOS015924140;CS15367;RTR-021557;AJ-26583;AK-85714

Canonical SMILES

C(CSSCCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(CSSCC[C@@H](C(=O)[O-])[NH3+])[C@@H](C(=O)[O-])[NH3+]

Investigating the role of L-arginine metabolism:

Researchers sometimes employ D-arginine hydrochloride as a control compound in studies investigating the metabolism and function of L-arginine. Since D-arginine cannot be converted into L-arginine by human enzymes, it serves as a baseline for comparison when measuring L-arginine uptake, utilization, and effects in different cell types and tissues. This helps researchers isolate the specific contributions of L-arginine in various biological processes [].

Understanding the effects of D-arginine:

While D-arginine is not readily used by the body, some studies have explored its specific effects. For instance, research suggests D-arginine may attenuate the negative effects of high glucose and methylglyoxyl on endothelial cells, potentially through mechanisms independent of a specific enzyme known as endothelial nitric oxide synthase (eNOS) []. These findings highlight the possibility that D-arginine might have unique biological effects distinct from L-arginine.

D-Arginine hydrochloride is a synthetic form of the amino acid arginine, specifically the D-enantiomer. It has the chemical formula C6_6H15_{15}ClN4_4O2_2 and is recognized for its role in various biological processes. Unlike its L-form counterpart, D-arginine is not a standard component of proteins but is used in various biochemical applications due to its unique properties, including stability and bioactivity. The compound is often utilized in research settings and has potential therapeutic applications, particularly in drug delivery systems and immunotherapy .

Typical of amino acids. These include:

  • Acid-Base Reactions: The guanidino group in D-arginine can act as a base, accepting protons under acidic conditions.
  • Peptide Bond Formation: D-arginine can react with other amino acids to form peptides, although such peptides may not be biologically active due to the presence of the D-enantiomer.
  • Hydrolysis: Under certain conditions, D-arginine can undergo hydrolysis, especially when exposed to strong acids like hydrochloric acid at elevated temperatures .

D-Arginine exhibits several biological activities:

  • Nitric Oxide Production: It serves as a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and neurotransmission.
  • Immunomodulatory Effects: Research indicates that D-arginine derivatives can enhance immune responses, making them valuable in vaccine development and immunotherapy .
  • Antioxidant Properties: Some studies suggest that D-arginine may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .

D-Arginine hydrochloride can be synthesized through several methods:

  • Chemical Synthesis: This process typically involves the conversion of L-arginine to its D-form using specific reagents and conditions that favor inversion of configuration.
  • Hydrochloride Formation: The hydrochloride salt is formed by reacting D-arginine with hydrochloric acid, which enhances solubility and stability.
  • Biochemical Pathways: Although less common for synthetic applications, enzymatic methods can also be employed to produce D-arginine from L-arginine using racemase enzymes .

D-Arginine hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Used as an ingredient in formulations aimed at enhancing nitric oxide production.
  • Immunotherapy: Its derivatives are explored for their potential in delivering antigens and adjuvants effectively within nanocarriers for vaccines .
  • Nutritional Supplements: Often included in dietary supplements aimed at improving athletic performance and recovery by enhancing blood flow.

Interaction studies involving D-arginine hydrochloride have revealed important insights:

  • Protein Interactions: Research indicates that D-arginine can influence protein folding and stability, potentially altering the tertiary and quaternary structures of proteins it interacts with .
  • Cellular Uptake: Studies have shown that modified forms of D-arginine can enhance cellular uptake of therapeutic agents, improving their efficacy in targeted delivery systems .

D-Arginine hydrochloride shares similarities with several related compounds. Here are some notable comparisons:

CompoundStructureUnique Features
L-ArginineC6_6H14_{14}N4_4O2_2Naturally occurring; involved in protein synthesis.
DL-ArginineC6_6H14_{14}N4_4O2_2Racemic mixture; contains both enantiomers.
Asymmetric DimethylarginineC6_6H14_{14}N4_4O2_2Inhibits nitric oxide synthesis; marker for vascular disease.
N-Methyl-DL-AriginineC7_7H16_{16}N4_4O2_2Methylated variant; alters biological activity.

D-Arginine hydrochloride's uniqueness lies in its specific structural configuration and its potential applications in drug delivery systems and immunotherapy, which are less explored compared to its L-form counterpart.

UNII

AW80YGD17D

Other CAS

626-72-2

Wikipedia

D-arginine hydrochloride

General Manufacturing Information

D-Arginine, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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